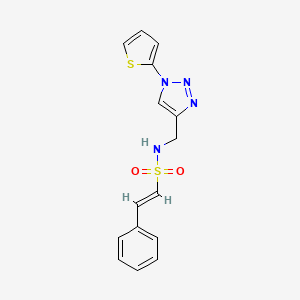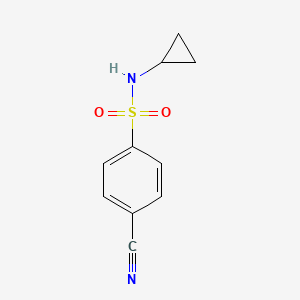amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1278298-30-8](/img/structure/B2989945.png)
2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a useful research compound. Its molecular formula is C18H26ClN3O2 and its molecular weight is 351.88. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Pesticide Properties
New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for their potential as pesticides. These compounds, including 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide and similar derivatives, have been studied using X-ray powder diffraction to explore their applicability in the agricultural sector. The detailed diffraction data provided insights into their structural integrity and potential efficacy as pesticides, highlighting a significant area of application in scientific research for enhancing agricultural productivity and pest management strategies (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Molecular Docking in Cancer Research
Another research application involves the synthesis and molecular docking analysis of related compounds for anticancer drug development. A specific derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and evaluated for its anticancer activity through in silico modeling targeting the VEGFr receptor. This indicates its potential role in cancer therapy research, contributing valuable insights into the development of new therapeutic agents (Sharma et al., 2018).
Contributions to Organic Synthesis
Research also encompasses the synthesis of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, exploring their potential as pesticides. These derivatives have been characterized through X-ray powder diffraction, revealing valuable data for their application in organic synthesis and potential pesticide development. Such studies contribute to the broader field of chemical synthesis, offering pathways to novel compounds with specific biological or chemical properties (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial Activity
Additionally, 2-arylhydrazononitriles have been utilized as key synthons for preparing a variety of heterocyclic substances with antimicrobial properties. This demonstrates the chemical's versatility in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance and the need for novel antimicrobials (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Propriétés
IUPAC Name |
2-[3-(4-chlorophenoxy)propyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-14(2)18(3,13-20)21-17(23)12-22(4)10-5-11-24-16-8-6-15(19)7-9-16/h6-9,14H,5,10-12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADYJNPCTBSYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)CCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2989868.png)



![1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2989873.png)
![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2989875.png)
![3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2989876.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2989878.png)

![Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate](/img/structure/B2989881.png)
![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2989883.png)
![3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B2989884.png)
![2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2989885.png)